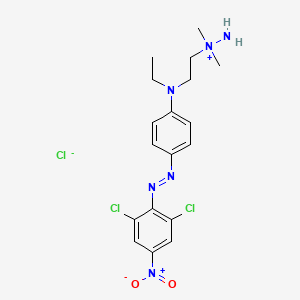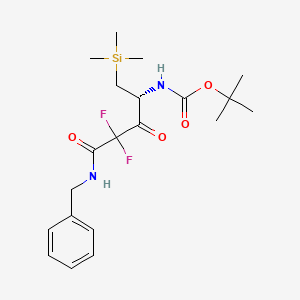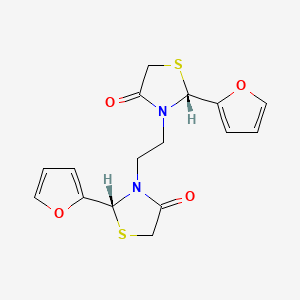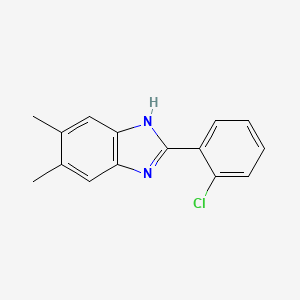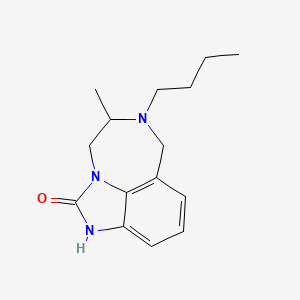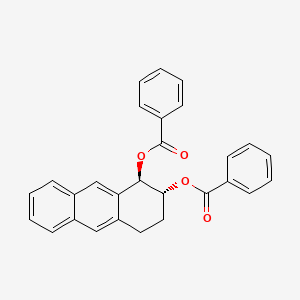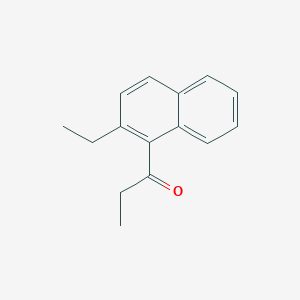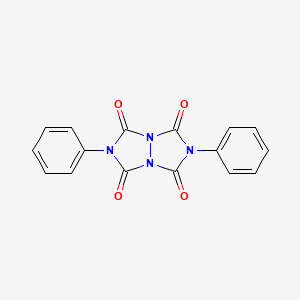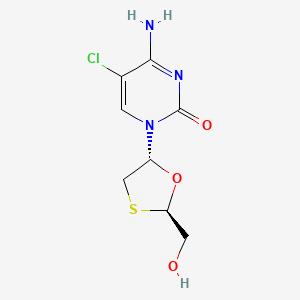
beta-L-fructofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-L-fructofuranose: is a monosaccharide and a form of fructose that exists in a five-membered ring structure known as a furanose. It is an important carbohydrate in biochemistry and is found in various natural sources, including fruits and honey. This compound is a key component in many biological processes and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-L-fructofuranose can be synthesized through the enzymatic hydrolysis of sucrose using beta-fructofuranosidase enzymes. This enzyme catalyzes the cleavage of the glycosidic bond in sucrose, resulting in the formation of glucose and fructose. The reaction typically occurs under mild conditions, such as a pH of around 5.0 and a temperature of 50°C .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are employed to produce the enzyme beta-fructofuranosidase, which then hydrolyzes sucrose to yield this compound. This method is efficient and cost-effective for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Beta-L-fructofuranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fructuronic acid.
Reduction: It can be reduced to form sugar alcohols such as sorbitol.
Substitution: It can participate in glycosylation reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Glycosylation reactions typically involve the use of glycosyl donors and acceptors under acidic or basic conditions.
Major Products:
Oxidation: Fructuronic acid.
Reduction: Sorbitol.
Substitution: Various glycosides depending on the glycosyl donor and acceptor used
Aplicaciones Científicas De Investigación
Beta-L-fructofuranose has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving beta-fructofuranosidase.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including prebiotic effects that promote gut health.
Industry: It is used in the production of high-fructose corn syrup and other sweeteners .
Mecanismo De Acción
Beta-L-fructofuranose exerts its effects primarily through its interaction with specific enzymes and metabolic pathways. For example, in the gut, it is fermented by beneficial bacteria, leading to the production of short-chain fatty acids that have various health benefits. The molecular targets include enzymes such as beta-fructofuranosidase, which catalyzes its hydrolysis, and transport proteins that facilitate its absorption and utilization .
Comparación Con Compuestos Similares
Beta-D-fructofuranose: An enantiomer of beta-L-fructofuranose with similar chemical properties but different biological activities.
Alpha-L-fructofuranose: Another isomer with a different configuration at the anomeric carbon.
Fructopyranose: A six-membered ring form of fructose.
Uniqueness: this compound is unique due to its specific configuration and the resulting biological activities. Its ability to act as a prebiotic and its role in various metabolic pathways distinguish it from other similar compounds .
Propiedades
Número CAS |
41579-20-8 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m0/s1 |
Clave InChI |
RFSUNEUAIZKAJO-AZGQCCRYSA-N |
SMILES isomérico |
C([C@H]1[C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


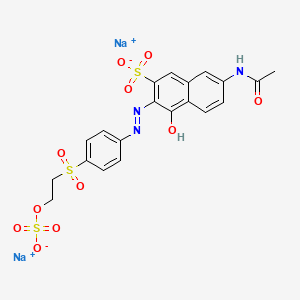
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)
![Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate](/img/structure/B12805128.png)
